molecular formula C20H25NO3 B5567577 3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide

Cat. No.: B5567577
M. Wt: 327.4 g/mol
InChI Key: INWLCOONVIGUPS-GOSISDBHSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Catalytic Applications

One study explores the methoxycarbonylation of phenylethyne catalyzed by palladium complexes, leading to high-activity and regioselective production of methyl cinnamate and other esters, illustrating the compound's potential in synthesizing industrially valuable esters through catalytic processes (Núñez Magro et al., 2010).

Material Science

Research in material science highlights the use of polyhydroxyalkanoates (PHA) as biomaterials for medical and tissue engineering applications. PHAs, including compounds with similar functional groups, show promise in developing biocompatible and biodegradable materials for various medical devices and repair systems (Chen & Wu, 2005).

Pharmacological Research

In pharmacology, benzamide derivatives , including those structurally related to the query compound, are explored for their enzyme inhibition activities, offering insights into the development of new therapeutic agents. Studies show potential applications in designing inhibitors for enzymes like butylcholinesterase and acetylcholinesterase, essential for neurological health and disease treatment (Abbasi et al., 2014).

Chemical Synthesis

The field of chemical synthesis benefits from studies on copper-catalyzed amidation and imidation of unactivated alkanes, demonstrating the compound's relevance in developing novel synthetic routes for N-alkyl product formation. This research underscores the importance of such compounds in facilitating complex chemical transformations (Tran et al., 2014).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity data, flammability, reactivity, and environmental impact .

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,24)12-11-15-7-6-10-17(13-15)19(23)21-18(14-22)16-8-4-3-5-9-16/h3-10,13,18,22,24H,11-12,14H2,1-2H3,(H,21,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLCOONVIGUPS-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC(CO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N[C@H](CO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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